2-alpha-Hydroxy-1,8-cineole

Beschreibung

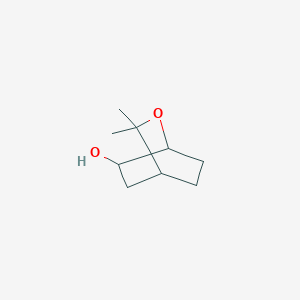

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H16O2 |

|---|---|

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |

InChI |

InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3 |

InChI-Schlüssel |

APVNWJMMPRPJSG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2CCC(O1)C(C2)O)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution

Botanical Sources and Plant Families

Primary Sources: Eucalyptus Species

The primary botanical sources for 1,8-cineole, and consequently its hydroxylated metabolites like 2-alpha-Hydroxy-1,8-cineole, are various species of the genus Eucalyptus. The leaves of these trees are rich in essential oils, with 1,8-cineole often being the principal component. nih.govnih.gov

Research has demonstrated that this compound can be produced through the biotransformation of 1,8-cineole by microorganisms. For instance, fungi such as Mucor ramannianus and Aspergillus niger are capable of hydroxylating 1,8-cineole to produce isomers including 2-exo-hydroxy-1,8-cineole (B1238311). nih.govscielo.brresearchgate.net Similarly, the bacterium Pseudomonas flava, isolated from the surface of eucalyptus leaves, has been shown to transform 1,8-cineole into (1S)-2α-hydroxy-1,8-cineole. mdpi.com This metabolic conversion is a key process that leads to the presence of this compound in the eucalyptus ecosystem.

Other Identified Plant Genera: Thymus, Rosmarinus, Salvia, Laurus, Alpinia

Beyond Eucalyptus, the precursor 1,8-cineole is a significant component in the essential oils of several other plant genera. The presence of this compound in these plants can be a result of their own metabolic pathways or the action of associated microbes.

Thymus (Thyme): Various species of thyme are known to contain 1,8-cineole as a component of their essential oil. nih.govpreprints.orgnih.gov While direct isolation of this compound from thyme is not extensively documented, its formation as a metabolite is plausible given the presence of its precursor.

Rosmarinus (Rosemary): Rosemary (Rosmarinus officinalis) essential oil is characterized by the presence of 1,8-cineole. innovareacademics.innih.govcjmb.orgresearchgate.net As with thyme, the occurrence of this compound is linked to the metabolic transformation of 1,8-cineole.

Salvia (Sage): Certain Salvia species contain 1,8-cineole. nih.govnuft.edu.ua Studies have identified 2-hydroxy-1,8-cineole as a metabolite in humans after the consumption of sage tea, indicating that the precursor is readily transformed. mdpi.com

Laurus (Laurel): Laurus nobilis, or bay laurel, has been found to contain 2-hydroxy-1,8-cineole. nih.govdergipark.org.tr It has been identified in the leaves of young shoots, highlighting its natural occurrence within the plant. nih.gov

Alpinia (Galangal): Species within the Alpinia genus, such as Alpinia officinarum, have been shown to contain 2-hydroxy-1,8-cineole. nih.gov Furthermore, exo-2-hydroxy-1,8-cineole acetate (B1210297) has been identified as a main constituent in the essential oil of Alpinia officinarum from Vietnam, indicating that both the hydroxylated compound and its esters are present in this genus. nih.govresearchgate.net

Presence in Euglena gracilis

The microalga Euglena gracilis is recognized for its capability to perform biotransformations of various compounds, including monoterpenoids. researchgate.net Research has noted its use as a bioreactor for introducing oxygen functions to monoterpenoids. researchgate.net However, current scientific literature does not specifically document the presence or production of this compound by Euglena gracilis. Its known metabolic capabilities suggest a potential for such transformations, but direct evidence remains to be established. researchgate.netwur.nlmdpi.comresearchmap.jpresearchgate.net

Distribution within Essential Oils and Plant Extracts

The distribution of this compound is primarily in essential oils and extracts derived from the botanical sources mentioned above. Its concentration can be influenced by several factors, including the specific plant species, the geographical location of growth, the part of the plant used for extraction, and the extraction method itself.

For example, in Laurus nobilis, 2-hydroxy-1,8-cineole was found in higher amounts in the leaves of young shoots compared to older ones. nih.gov In Alpinia officinarum, the presence of exo-2-hydroxy-1,8-cineole acetate as a major component in some samples underscores that derivatives of the compound can also be prominent in extracts. nih.govresearchgate.net

The process of biotransformation is a significant factor in the distribution of this compound. Fermentation of eucalyptus waste using edible mushrooms has been shown to yield hydroxylated derivatives of 1,8-cineole. researchgate.net This indicates that extracts from fermented plant material may be a notable source of this compound. Furthermore, this compound is a known human metabolite of 1,8-cineole, formed by cytochrome P450 enzymes. mdpi.com

Table 1: Botanical Sources of this compound and its Precursor, 1,8-cineole

| Plant Genus | Family | Presence of this compound | Presence of 1,8-cineole (Precursor) |

|---|---|---|---|

| Eucalyptus | Myrtaceae | Yes (via biotransformation) mdpi.com | Yes (Primary Component) nih.govnih.gov |

| Thymus | Lamiaceae | Plausible metabolite | Yes nih.govpreprints.orgnih.gov |

| Rosmarinus | Lamiaceae | Plausible metabolite | Yes innovareacademics.innih.govcjmb.orgresearchgate.net |

| Salvia | Lamiaceae | Yes (as a metabolite) mdpi.com | Yes nih.govnuft.edu.ua |

| Laurus | Lauraceae | Yes nih.govdergipark.org.tr | Yes nih.govmdpi.commdpi.com |

| Alpinia | Zingiberaceae | Yes nih.govnih.govresearchgate.net | Yes nih.govmdpi.comresearchgate.net |

| Euglena | Euglenaceae | Not documented | Not documented |

| Plant Species | Plant Part | Major Components of Essential Oil |

|---|---|---|

| Eucalyptus globulus | Leaves | 1,8-cineole nih.gov |

| Laurus nobilis | Leaves | 1,8-cineole, Sabinene, Linalool (B1675412) nih.gov |

| Rosmarinus officinalis | Aerial Parts | 1,8-cineole, Camphor (B46023), α-pinene nih.govresearchgate.net |

| Salvia officinalis | Aerial Parts | α-thujone, (E)-β-caryophyllene, 1,8-cineole nuft.edu.ua |

| Alpinia officinarum | Rhizomes | 1,8-cineole, α-fenchyl acetate, Carotol, β-pinene nih.gov |

| Thymus vulgaris | General | Thymol, γ-terpinene, p-cymene, Carvacrol, Linalool nih.gov |

| Compound Name |

|---|

| 1,8-cineole |

| This compound |

| 2-exo-hydroxy-1,8-cineole |

| (1S)-2α-hydroxy-1,8-cineole |

| 2-hydroxy-1,8-cineole |

| exo-2-hydroxy-1,8-cineole acetate |

| Sabinene |

| Linalool |

| Camphor |

| α-pinene |

| α-thujone |

| (E)-β-caryophyllene |

| α-fenchyl acetate |

| Carotol |

| β-pinene |

| Thymol |

| γ-terpinene |

| p-cymene |

Biosynthetic Pathways Leading to 1,8 Cineole and Its Hydroxylated Derivatives

General Monoterpene Biosynthesis Context in Plants

Monoterpenes, C10 isoprenoids, are pivotal components of plant essential oils and resins, playing significant roles in plant defense against herbivores and pathogens, attracting pollinators, and even in allelopathic interactions. nih.govacademicjournals.org Their biosynthesis is a testament to the compartmentalization and coordination of metabolic pathways within the plant cell.

The production of these volatile compounds is primarily associated with specialized anatomical structures, such as the glandular trichomes found on the surfaces of plants like mint. academicjournals.org Within the cells of these glands, the initial steps of monoterpene biosynthesis are known to occur in plastids, specifically leucoplasts in non-photosynthetic tissues. nih.govacademicjournals.org However, recent research has revealed a more complex picture, with some monoterpene synthases being localized to the cytosol or having dual localization in both plastids and mitochondria. academicjournals.org This intricate subcellular organization highlights the complex regulation and transport of intermediates required for the synthesis of the final monoterpene products. The entire process is tightly regulated at both the transcriptional and post-transcriptional levels and can be influenced by developmental stages as well as biotic and abiotic environmental factors. academicjournals.org

Role of Geranyl Diphosphate (B83284) (GPP) as a Precursor

The journey to 1,8-cineole and its derivatives begins with a fundamental precursor molecule: geranyl diphosphate (GPP). GPP is a C10 isoprenoid that serves as the universal launching point for the synthesis of all monoterpenes. google.comresearchgate.netbris.ac.uk It is formed through the condensation of two five-carbon units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). tandfonline.com This crucial step is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). nih.gov

In plants, GPP is synthesized within the plastids. nih.gov From this central precursor, a diverse array of monoterpene synthases can act, each guiding the reactive GPP molecule down a specific chemical path to produce the vast catalog of monoterpenes found in nature. google.combris.ac.uk The availability of GPP is a critical control point in monoterpene production, as it is also a precursor for the synthesis of farnesyl diphosphate (FPP), the building block for sesquiterpenes (C15). osti.gov Therefore, the channeling of GPP towards monoterpene synthesis is a key regulatory step in determining the final chemical profile of a plant's essential oil.

Enzymatic Mechanisms of 1,8-Cineole Formation

The transformation of the linear GPP molecule into the bicyclic ether 1,8-cineole is a remarkable feat of enzymatic catalysis, orchestrated by the enzyme 1,8-cineole synthase. nih.govontosight.ai This process involves a series of intricate and stereochemically controlled steps.

Function of 1,8-Cineole Synthase

1,8-cineole synthase is a monoterpene cyclase that catalyzes the conversion of GPP to 1,8-cineole. nih.gov This enzyme has been isolated and characterized from various plant species, including Salvia officinalis (garden sage). nih.gov A key feature of 1,8-cineole synthase is its requirement for a divalent metal ion, typically magnesium (Mg²⁺) or manganese (Mn²⁺), to function. ontosight.aiwikipedia.org The enzyme exhibits high substrate specificity for GPP and produces 1,8-cineole with high regio- and stereoselectivity. ontosight.ai The active site of the enzyme binds to the GPP substrate and positions it for the subsequent chemical transformations. ontosight.ai

Involvement of the (4S)-α-Terpinyl Cation Intermediate

The catalytic mechanism of 1,8-cineole synthase proceeds through a series of reactive carbocation intermediates. The process is thought to begin with the isomerization of GPP to its tertiary allylic isomer, linalyl diphosphate, which remains bound to the enzyme. nih.gov This is followed by the ionization of the linalyl diphosphate, leading to the formation of the pivotal α-terpinyl cation. bris.ac.uknih.govbris.ac.uk Specifically, in the formation of 1,8-cineole in plants like Salvia fruticosa, the (4S)-α-terpinyl cation is the key intermediate. bris.ac.uk This cation is a branching point in monoterpene biosynthesis, as it can also be a precursor to other monoterpenes like α-pinene, β-pinene, and limonene. bris.ac.uknih.gov The fate of this cation is determined by the specific synthase enzyme that has generated it. In the case of 1,8-cineole synthase, the enzyme's active site architecture guides the cation towards the formation of 1,8-cineole. bris.ac.uk

Stereochemical Aspects of Cyclization

The cyclization of the α-terpinyl cation to form the bicyclic structure of 1,8-cineole is a stereochemically precise event. The final step involves the capture of a water molecule. nih.gov An asparagine residue within the active site of the synthase is believed to play a crucial role by forming a hydrogen bond with a water molecule, thereby activating it to attack the α-terpinyl cation. bris.ac.uk This attack initially forms α-terpineol, which then undergoes a second ring closure to yield 1,8-cineole. bris.ac.uknih.gov

Studies have demonstrated that the cyclization reaction proceeds with a syn-facial protonation-cyclization mechanism. nih.gov This means that the addition of the proton and the formation of the new carbon-oxygen bond occur on the same face of the molecule. The stereochemical course of the cyclization has been investigated in detail, revealing that while the plant enzyme from Salvia officinalis proceeds via the (R)-terpinyl cation, the bacterial enzyme from Streptomyces clavuligerus utilizes the (S)-terpinyl cation. researchgate.netnih.gov Despite this difference in the intermediate's stereochemistry, the final cyclization step in both cases is a syn addition. nih.gov

Investigated Biocatalytic Steps for Hydroxylation of 1,8-Cineole to 2-alpha-Hydroxy-1,8-cineole

While plants are the primary producers of 1,8-cineole, the subsequent hydroxylation to form this compound is a reaction that has been extensively studied using microbial biocatalysts. Various microorganisms, including fungi and bacteria, possess enzymes capable of regioselectively hydroxylating the 1,8-cineole molecule. iucr.orgscielo.brnih.gov

One of the key enzyme families involved in this biotransformation is the cytochrome P450 monooxygenases. iucr.orgnih.gov For instance, the cytochrome P450 monooxygenase CYP101J2 from Sphingobium yanoikuyae B2 can regioselectively hydroxylate 1,8-cineole at the C2 position. iucr.org X-ray crystal analysis has unambiguously confirmed the product of this reaction to be (1S)-2α-hydroxy-1,8-cineole. iucr.org

Filamentous fungi have also proven to be effective biocatalysts for this transformation. Mucor ramannianus and Aspergillus niger have been shown to hydroxylate 1,8-cineole to produce 2-exo-hydroxy-1,8-cineole (B1238311) with high stereoselectivity. scielo.br Interestingly, these fungal enzymes preferentially produce the exo isomer, whereas some bacteria, like Sphingomonas sp., tend to produce the endo isomer, 2-endo-hydroxy-1,8-cineole (B1236612). scielo.brmurdoch.edu.au The main human metabolite of 1,8-cineole is also 2-exo-hydroxy-1,8-cineole, formed by the action of cytochrome P450 3A4 in the liver, highlighting the potential of using fungal systems as models for mammalian drug metabolism. scielo.brnih.gov

The efficiency of these biocatalytic hydroxylations can be quite high. For example, Mucor ramannianus can achieve over 99% conversion of 1,8-cineole within 24 hours under specific conditions. scielo.br These microbial transformations offer a green and highly specific alternative to chemical synthesis for producing hydroxylated derivatives of 1,8-cineole.

| Organism | Enzyme/System | Product(s) | Key Findings |

| Sphingobium yanoikuyae B2 | Cytochrome P450 monooxygenase CYP101J2 | (1S)-2α-hydroxy-1,8-cineole | Regioselective hydroxylation at the C2 position. iucr.org |

| Mucor ramannianus | Fungal enzymes | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | High stereoselectivity for the exo position; >99% conversion in 24h. scielo.br |

| Aspergillus niger | Fungal enzymes | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | High stereoselectivity for the exo position. scielo.br |

| Sphingomonas sp. | Bacterial enzymes | 2-endo-hydroxy-1,8-cineole | Preferential formation of the endo isomer. scielo.brmurdoch.edu.au |

| Human Liver Microsomes | Cytochrome P450 3A4 | 2-exo-hydroxy-1,8-cineole | Main human metabolite of 1,8-cineole. nih.gov |

Chemical Synthesis and Targeted Derivatization

Total Synthesis Approaches for 2-alpha-Hydroxy-1,8-cineole

The total synthesis of this compound can be achieved through multiple pathways, each with distinct advantages and precursors.

A common and direct method for preparing racemic this compound involves the treatment of α-terpineol with meta-chloroperbenzoic acid (m-CPBA). sci-hub.seresearchgate.net This reaction proceeds through an initial epoxidation of the double bond in α-terpineol, followed by an acid-catalyzed intramolecular cyclization. The p-toluenesulfonic acid is often used to facilitate the ring closure, leading to the formation of the hydroxylated cineole structure. sci-hub.se

The general scheme for this two-step synthesis is as follows:

Epoxidation : α-Terpineol is reacted with m-CPBA in a solvent like dichloromethane (B109758) (CH2Cl2) at a reduced temperature (e.g., 0°C) to form an epoxide intermediate. sci-hub.se

Cyclization : The addition of an acid catalyst, such as p-toluenesulfonic acid, promotes the intramolecular attack of the hydroxyl group on the epoxide, resulting in the formation of the 1,8-cineole skeleton with a hydroxyl group at the C2 position. sci-hub.se

| Step | Reagent | Conditions | Product |

| 1. Epoxidation | m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane, 0°C, 2h | Epoxide Intermediate |

| 2. Cyclization | p-Toluenesulfonic acid | Dichloromethane, RT, 24h | (±)-α-2-hydroxy-1,8-cineole |

The synthesis of the 1,8-cineole framework can be formally approached via two primary ring-closure strategies starting from p-menthane (B155814) precursors. researchgate.net These routes depend on which carbon atom bears the potential ether oxygen.

Route A : Involves the attack of a C1-hydroxyl group on C8. researchgate.net

Route B : Involves the attack of a C8-hydroxyl group on C1. researchgate.net

Synthetic efforts have predominantly utilized Route B, where a C8-hydroxy group is trapped by a C1 carbocation or its equivalent. researchgate.net This strategy is fundamental to methods like acid-catalyzed epoxide displacement and oxymercuration.

Acid-catalyzed displacement of an epoxide is a standard method for forming the cineole ring. researchgate.net This approach relies on the stereochemistry of the epoxide intermediate. For successful cyclization, the hydroxyl group must be positioned to attack the back face of the protonated epoxide in a concerted S_N2-type reaction. researchgate.net While this stereochemical arrangement is preferred for high-yield synthesis, small amounts of cineole can still be obtained from epoxides with less favorable stereochemistry, likely through an S_N1 mechanism. researchgate.net

Oxymercuration-demercuration is another key technique for synthesizing the 1,8-cineole structure from appropriate p-menthane precursors. researchgate.netchemistrysteps.com This method avoids the formation of carbocation intermediates that are prone to rearrangement, which can be a drawback in simple acid-catalyzed hydrations. chemistrysteps.comwikipedia.org

The process generally involves two steps:

Oxymercuration : An alkene precursor reacts with mercuric acetate (B1210297) (Hg(OAc)₂) in the presence of water or an alcohol. This results in the formation of a stable three-membered mercurinium ion intermediate. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com A nucleophile (e.g., a hydroxyl group from elsewhere in the molecule) then attacks the more substituted carbon of the former double bond (Markovnikov's rule), leading to an organomercury compound. wikipedia.orgmasterorganicchemistry.com

Demercuration : The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. wikipedia.org

This method has been successfully applied to cyclize p-menthene precursors to form the 1,8-cineole skeleton. researchgate.net

Targeted Synthesis of Enantiomers and Diastereomers of Hydroxylated Cineoles

The production of specific enantiomers and diastereomers of hydroxylated cineoles is of significant interest for stereospecific studies. Biocatalytic methods, particularly using enzymes, have proven effective for this purpose. sci-hub.se

A notable strategy involves the enantioselective hydrolysis of racemic secondary cineolyl acetates using pig liver esterase (PLE). sci-hub.se This enzyme can stereospecifically hydrolyze one enantiomer of the acetate, leaving the other unreacted.

For example, to obtain enantiopure (-)-α-2-hydroxy-1,8-cineole:

Racemic (±)-α-2-hydroxy-1,8-cineole is first acetylated using acetyl chloride to produce racemic (±)-α-2-acetyloxy-1,8-cineole. sci-hub.se

This racemic acetate is then subjected to hydrolysis by pig liver esterase (PLE). sci-hub.se The enzyme selectively hydrolyzes the (+)-acetate to (+)-α-2-hydroxy-1,8-cineole, leaving the (-)-α-2-acetyloxy-1,8-cineole largely untouched.

The resulting mixture of the (-)-acetate and the (+)-alcohol can then be separated. Subsequent hydrolysis of the purified (-)-acetate yields the desired (-)-α-2-hydroxy-1,8-cineole with high enantiomeric excess. sci-hub.se

This enzymatic resolution allows for the targeted synthesis of both the (-) and (+) enantiomers of α-2-hydroxy-1,8-cineole. sci-hub.se A similar strategy can be applied to synthesize the diastereomer, β-2-hydroxy-1,8-cineole. sci-hub.se

| Method | Enzyme | Substrate | Products | Key Feature |

| Enantioselective Hydrolysis | Pig Liver Esterase (PLE) | Racemic α-2-acetyloxy-1,8-cineole | (-)-α-2-acetyloxy-1,8-cineole and (+)-α-2-hydroxy-1,8-cineole | Stereospecific synthesis with high enantiomeric excess. sci-hub.se |

Derivatization Methods for Functional Group Transformation (e.g., Oxidation of this compound to 2-oxo-1,8-cineole)

The hydroxyl group of this compound provides a handle for further functional group transformations. A primary example is its oxidation to the corresponding ketone, 2-oxo-1,8-cineole. sci-hub.seresearchgate.net

Several oxidizing agents can accomplish this transformation:

Dess-Martin Periodinane (DMP) : This reagent provides a clean and efficient oxidation of this compound to 2-oxo-1,8-cineole. sci-hub.seresearchgate.net The reaction is typically carried out at room temperature and results in good yields (e.g., 70%). sci-hub.se DMP is considered less toxic and the procedure less laborious compared to chromium-based oxidants. sci-hub.se

Pyridinium Chlorochromate (PCC) : PCC is another effective reagent for this oxidation, yielding similar results to DMP. However, it is more toxic, being a chromium (VI) compound. sci-hub.se

The ability to oxidize the hydroxyl group to a ketone is a key step in accessing other derivatives. For instance, the resulting 2-oxo-1,8-cineole can be subsequently reduced using sodium borohydride to produce a mixture of the diastereomeric alcohols, α-2-hydroxy-1,8-cineole and β-2-hydroxy-1,8-cineole, which can then be separated. sci-hub.se

Regioselective and Stereoselective Synthetic Methodologies

Achieving regioselectivity and stereoselectivity in the synthesis of this compound and related derivatives is paramount for creating specific, biologically active molecules. Methodologies often employ biocatalysis, which leverages the high selectivity of enzymes, or targeted chemical synthesis routes.

Chemical Synthesis Approaches

Direct chemical functionalization of 1,8-cineole is often difficult, leading researchers to use precursors where selectivity can be better controlled. One documented method involves the synthesis of 2-α-hydroxy-1,8-cineole from α-terpineol using m-chloroperbenzoic acid. researchgate.net Another approach starts from 3-carene, which upon reaction, yields a mixture of two regioisomers: 3-α-hydroxy-1,8-cineole and 2-α-hydroxy-1,8-cineole, demonstrating a degree of regioselectivity. researchgate.netresearchgate.net

Further derivatization can be achieved through standard organic reactions. For instance, 2-oxo-1,8-cineole can be obtained via the oxidation of 2-α-hydroxy-1,8-cineole using Dess-Martin periodinane. researchgate.net This two-step process—selective hydroxylation followed by oxidation—is a key strategy for producing targeted derivatives.

Interactive Table 1: Chemical Synthesis of Hydroxy-1,8-Cineole Derivatives

| Starting Material | Reagents / Conditions | Product(s) | Key Findings |

|---|---|---|---|

| α-Terpineol | m-Chloroperbenzoic acid | 2-α-hydroxy-1,8-cineole | Direct synthesis route to the target compound. researchgate.net |

| 3-Carene | Two-step process | 3-α-hydroxy-1,8-cineole and 2-α-hydroxy-1,8-cineole | Produces a regioisomeric mixture with a ratio of 82:8. researchgate.netresearchgate.net |

Biotransformation and Enzymatic Synthesis

Microbial transformation has emerged as a powerful tool for the selective hydroxylation of 1,8-cineole, offering mild reaction conditions and remarkable selectivity where traditional synthesis is inefficient. scielo.br Filamentous fungi and bacteria have been extensively studied for this purpose, often exhibiting distinct regio- and stereoselectivity.

Fungal biotransformation, in particular, shows a high degree of stereoselectivity, preferentially producing exo-hydroxylated products. scielo.brnih.gov For example, the fungus Mucor ramannianus can convert 1,8-cineole into 2-exo-hydroxy-1,8-cineole (B1238311) with nearly 100% conversion within 24 hours at a substrate concentration of 1 g/L. scielo.brnih.gov Similarly, Aspergillus niger hydroxylates 1,8-cineole to produce both 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole. scielo.brnih.gov A. niger also demonstrates regioselectivity, favoring hydroxylation at the C-2 position over the C-3 position by a ratio of 1.9:1. scielo.brnih.gov

In contrast, some bacterial strains yield endo-isomers. For instance, a bacterium from the genus Sphingomonas was used to produce 2-endo-hydroxy-1,8-cineole (B1236612) as the primary metabolite from 1,8-cineole. murdoch.edu.au Other bacteria, like Bacillus cereus, have been used to produce 2-(R)-exo-hydroxy-1,8-cineole with 74% conversion, while some Rhodococcus species can yield a mixture of 2-endo-, 2-exo-hydroxy-1,8-cineole, and 2-oxo-1,8-cineole. scielo.br

The advancement of genetic engineering has enabled the use of isolated and modified enzymes for highly targeted derivatization. Engineered variants of P450 enzymes, such as CYP101A1 and CYP102A1, can alter the regioselectivity of 1,8-cineole hydroxylation to generate specific isomers like (1S)-6α-hydroxy-1,8-cineole or 5α-hydroxy-1,8-cineole, which are not typically formed in large amounts by wild-type microorganisms. uq.edu.au

Interactive Table 2: Regio- and Stereoselective Biotransformation of 1,8-Cineole

| Microorganism / Enzyme | Product(s) | Selectivity | Conversion / Yield |

|---|---|---|---|

| Mucor ramannianus | 2-exo-hydroxy-1,8-cineole | High stereoselectivity for the exo position. scielo.brnih.gov | >99% conversion in 24h (at 1 g/L). scielo.brnih.gov |

| Aspergillus niger | 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole | High stereoselectivity for the exo position; Regioselective for C-2 over C-3 (1.9:1). scielo.brnih.gov | >90% conversion in 24h (at 1 g/L). |

| Bacillus cereus | 2-(R)-exo-hydroxy-1,8-cineole | Stereoselective for the exo position. | 74% conversion in 24h. scielo.br |

| Sphingomonas sp. | 2-endo-hydroxy-1,8-cineole | Stereoselective for the endo position. murdoch.edu.au | Primary metabolite. murdoch.edu.au |

| Engineered CYP101A1 variant | (1S)-6α-hydroxy-1,8-cineole | >90% regioselective. uq.edu.au | Not specified. |

Enzymatic Transformations and Biotransformation Studies Non Human Systems

Microbial Biotransformation of 1,8-Cineole to 2-alpha-Hydroxy-1,8-cineole and Related Metabolites

The hydroxylation of the 1,8-cineole molecule, which lacks activated C-H bonds, presents a challenge for traditional organic synthesis. nih.govscielo.brscielo.br Microbial systems, however, are adept at performing such regioselective and stereoselective hydroxylations, yielding a variety of metabolites. nih.gov

Bacteria have been extensively studied for their ability to metabolize 1,8-cineole. The enzymatic machinery in these organisms often targets the C-2 position of the cineole ring structure. nih.govscielo.br

Pseudomonas flava : Early studies using Pseudomonas flava isolated from eucalyptus leaves demonstrated its capability to transform 1,8-cineole. The biotransformation yielded products including (1S)-2α-hydroxy-1,8-cineole (also referred to as 2-exo-hydroxy-1,8-cineole), (1S)-2β-hydroxy-1,8-cineole (2-endo-hydroxy-1,8-cineole), and the subsequently oxidized (1S)-2-oxo-1,8-cineole. mdpi.com

Bacillus cereus : This bacterium is noted for its high efficiency and stereospecificity. Bacillus cereus hydroxylates 1,8-cineole to produce 2-(R)-exo-hydroxy-1,8-cineole, achieving a 74% conversion rate after 24 hours of incubation. nih.govscielo.brscielo.br The reaction is catalyzed by a specific cytochrome P450 monooxygenase. nih.gov

Rhodococcus sp. : Various strains of Rhodococcus exhibit different patterns of 1,8-cineole biotransformation. One native strain isolated from eucalyptus forest soil achieved a 98% conversion, producing a mixture of 2-exo-hydroxy-1,8-cineole (B1238311) (25%), 2-endo-hydroxy-1,8-cineole (B1236612) (56%), and 2-oxo-1,8-cineole (17%). nih.govscielo.brredalyc.org In contrast, the strain Rhodococcus sp. C1 was found to primarily hydroxylate at the C-6 position, accumulating 6-endo-hydroxycineole and its oxidation product, 6-oxocineole. nih.govresearchgate.net

Sphingomonas sp. : In contrast to the fungi and Bacillus cereus which favor the exo-position, bacteria of the Sphingomonas genus have been reported to produce 2-endo-hydroxy-1,8-cineole from 1,8-cineole. nih.govscielo.brresearchgate.net This highlights the diversity in stereochemical outcomes among different bacterial catalysts.

| Bacterial Species | Primary Hydroxylated Products from 1,8-Cineole | Key Findings/Selectivity | References |

|---|---|---|---|

| Pseudomonas flava | (1S)-2α-hydroxy-1,8-cineole, (1S)-2β-hydroxy-1,8-cineole, (1S)-2-oxo-1,8-cineole | Produces a mix of C-2 hydroxylated isomers and the ketone. | mdpi.com |

| Bacillus cereus | 2-(R)-exo-hydroxy-1,8-cineole | Highly stereospecific for the 2-exo position; 74% conversion in 24h. | nih.govscielo.brscielo.brnih.gov |

| Rhodococcus sp. | 2-exo-hydroxy-1,8-cineole, 2-endo-hydroxy-1,8-cineole, 2-oxo-1,8-cineole OR 6-endo-hydroxycineole | Strain-dependent selectivity; some attack C-2 (producing both exo and endo isomers), others attack C-6. | nih.govscielo.brredalyc.orgnih.govresearchgate.net |

| Sphingomonas sp. | 2-endo-hydroxy-1,8-cineole | Stereoselective for the 2-endo position. | nih.govscielo.brresearchgate.net |

Filamentous fungi are also proficient biocatalysts for 1,8-cineole hydroxylation, often demonstrating high stereoselectivity and the ability to attack multiple positions on the substrate. nih.govscielo.br

Mucor ramannianus : This fungus has proven to be a highly efficient biocatalyst, achieving over 99% conversion of 1,8-cineole (at 1 g/L) within 24 hours. nih.govscielo.brnih.gov It produces two primary metabolites: 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole, demonstrating both high stereoselectivity for the exo position and regioselectivity for both C-2 and C-3. nih.govscielo.brresearchgate.net

Aspergillus niger : Similar to M. ramannianus, A. niger hydroxylates 1,8-cineole to form 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole. nih.govscielo.brscielo.br It also shows high stereoselectivity, exclusively producing the exo isomers. nih.govscielo.br In one study, A. niger achieved 46.1% conversion in 24 hours, with a product ratio favoring 2-exo-hydroxy-1,8-cineole over the 3-exo isomer. nih.gov

Pleurotus ostreatus and Favolus tenuiculus : These edible mushrooms, when used in solid-state fermentation (SSF) on eucalyptus waste, transform 1,8-cineole. nih.govconicet.gov.ar However, their enzymatic systems primarily target the C-6 position, resulting in the identification of two new oxygenated derivatives: 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (6-hydroxy-1,8-cineole) and the corresponding 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one (6-oxo-1,8-cineole). mdpi.comnih.govresearchgate.net

| Fungal Species | Primary Hydroxylated Products from 1,8-Cineole | Key Findings/Selectivity | References |

|---|---|---|---|

| Mucor ramannianus | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | >99% conversion (at 1 g/L); highly stereoselective for exo products at C-2 and C-3. | nih.govscielo.brresearchgate.netnih.gov |

| Aspergillus niger | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | Highly stereoselective for exo products; regioselective for C-2 and C-3. | nih.govscielo.brscielo.br |

| Pleurotus ostreatus | 6-hydroxy-1,8-cineole, 6-oxo-1,8-cineole | Utilized in solid-state fermentation; regioselective for the C-6 position. | mdpi.comnih.govconicet.gov.arresearchgate.net |

| Favolus tenuiculus | 6-hydroxy-1,8-cineole, 6-oxo-1,8-cineole | Utilized in solid-state fermentation; regioselective for the C-6 position. | mdpi.comnih.govconicet.gov.arresearchgate.net |

The microbial hydroxylation of 1,8-cineole is a prime example of biocatalytic precision. The terms regioselectivity (which position on the molecule is attacked) and stereoselectivity (which spatial orientation the new functional group adopts) are key to understanding these transformations.

Stereoselectivity : A notable trend is the high stereoselectivity exhibited by many fungi. Mucor ramannianus and Aspergillus niger exclusively produce exo-hydroxylated products, avoiding the endo position. nih.govscielo.br This is significant as the exo configuration corresponds to the alpha (α) orientation, as in 2-α-hydroxy-1,8-cineole. Some bacteria, like Bacillus cereus, also show high stereospecificity for the 2-exo isomer. nih.govscielo.br In contrast, other bacteria like Sphingomonas sp. preferentially form the endo isomer, while certain Rhodococcus strains can produce both. nih.govscielo.br

Regioselectivity : There appears to be a general distinction between bacterial and fungal enzymes. Bacterial systems often show a preference for hydroxylating the C-2 position of the 1,8-cineole ring. nih.govscielo.br Fungal systems, such as M. ramannianus and A. niger, demonstrate a broader regioselectivity, attacking both the C-2 and C-3 positions. nih.govscielo.br Furthermore, other fungi like P. ostreatus and bacteria like Rhodococcus sp. C1 show a distinct regioselectivity for the C-6 position, highlighting the vast catalytic diversity available in microorganisms. mdpi.comnih.gov

Cytochrome P450-Mediated Biotransformations in Non-Human Organisms

The enzymatic drivers behind the microbial hydroxylation of 1,8-cineole are primarily cytochrome P450 (CYP) monooxygenases. These heme-containing enzymes are central to the metabolism and diversification of a vast range of natural products.

Cytochrome P450 enzymes are renowned for their ability to catalyze the oxidation of a wide array of substrates. In monoterpenoid metabolism, their primary role is to introduce functional groups, typically a hydroxyl group, onto the terpene skeleton. researchgate.netresearchgate.net This is often the initial and rate-limiting step in a metabolic pathway. frontiersin.org The general mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into a non-activated C-H bond of the substrate, while the other oxygen atom is reduced to water. researchgate.net This initial hydroxylation significantly increases the reactivity of the monoterpene, allowing for subsequent modifications such as further oxidation, reduction, or conjugation, which contributes to the vast structural diversity of terpenoids found in nature. researchgate.netresearchgate.net

Research has led to the identification and characterization of specific P450 enzymes responsible for 1,8-cineole hydroxylation.

A significant discovery was made in Sphingobium yanoikuyae strain B2, a bacterium capable of fully mineralizing 1,8-cineole. nih.gov Three distinct cytochrome P450 monooxygenases—CYP101J2, CYP101J3, and CYP101J4 —were isolated from this strain. nih.govresearchgate.net When heterologously expressed in Escherichia coli, all three enzymes were shown to hydroxylate 1,8-cineole. nih.gov These enzymes belong to the CYP101 family and, interestingly, hydroxylate 1,8-cineole with a different regioselectivity compared to the well-studied P450cin (CYP176A1) from Citrobacter braakii. nih.gov The product of the reaction catalyzed by CYP101J2 was unambiguously identified as (1S)-2α-hydroxy-1,8-cineole, demonstrating that these enzymes can perform the specific hydroxylation of interest. The identification of these novel P450s expands the enzymatic toolkit for producing specific, high-value hydroxylated cineole derivatives. nih.gov

Enzymatic Resolution of Racemic Mixtures of Hydroxylated Cineoles

Enzymatic resolution is a widely utilized biotechnological method for separating racemic mixtures into their constituent enantiomers. This technique leverages the stereoselectivity of enzymes, such as lipases and esterases, which preferentially catalyze reactions with one enantiomer over the other in a racemic substrate. For hydroxylated cineoles, this often involves the enantioselective acylation of a hydroxyl group or the hydrolysis of a corresponding ester. The result of this kinetic resolution is the formation of two different products: one enantiomer in its original alcohol form and the other as an ester, which can then be separated. Lipases are particularly versatile and are frequently used in non-aqueous media for these transformations. mdpi.commdpi.comunipd.it

Microbial transformations are also a key strategy for producing enantiomerically pure or enriched hydroxylated cineoles. Whole-cell biotransformations can achieve high stereoselectivity in the hydroxylation of the parent compound, 1,8-cineole, or in the resolution of racemic mixtures of its derivatives. scielo.brnih.govresearchgate.net

Research into the enzymatic resolution of hydroxylated 1,8-cineoles has demonstrated the efficacy of both isolated enzymes and whole-cell systems in producing optically pure enantiomers. These methods are valuable for synthesizing chiral building blocks and for studying the distinct biological activities and sensory properties of individual stereoisomers.

One notable study described the resolution of (±)-2-endo-acetoxy-1,8-cineole using the fungus Glomerella cingulata. researchgate.net This microbial hydrolysis resulted in the quantitative production of both (+)-2-endo-acetoxy-1,8-cineole and (−)-2-endo-hydroxy-1,8-cineole, each in an enantiomerically pure form with a 100% enantiomeric excess (e.e.) and a 50% yield. researchgate.net This highlights the high selectivity of the fungal enzymes for hydrolyzing the (–)-acetate.

Similarly, porcine liver esterase (PLE) has been employed for the enantioselective hydrolysis of racemic 3-endo-acetyloxy-1,8-cineole. conicet.gov.ar This reaction yielded a mixture of (-)-3-endo-hydroxy-1,8-cineole and the unreacted (+)-3-endo-acetyloxy-1,8-cineole, which could then be separated. conicet.gov.ar

The biotransformation of 1,8-cineole by various microorganisms often results in stereoselective hydroxylation, yielding specific isomers. For instance, the fungi Mucor ramannianus and Aspergillus niger hydroxylate 1,8-cineole to produce 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole with high stereoselectivity. scielo.brnih.gov Mucor ramannianus was particularly efficient, achieving over 99% conversion of 1,8-cineole (at 1 g/L) within 24 hours. scielo.brnih.gov The bacterium Bacillus cereus has been used to hydroxylate 1,8-cineole into 2-(R)-exo-hydroxy-1,8-cineole, achieving a 74% conversion after 24 hours. nih.gov

These enzymatic and microbial methods provide effective pathways to access enantiomerically pure hydroxylated cineoles, which are difficult to separate by traditional chemical means.

Interactive Data Table: Microbial Biotransformation of 1,8-Cineole

This table summarizes the results from various studies on the biotransformation of 1,8-cineole into its hydroxylated derivatives using different microorganisms.

| Microorganism | Substrate | Product(s) | Conversion Rate | Time | Reference |

| Mucor ramannianus | 1,8-Cineole (1 g/L) | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | >99% | 24 h | scielo.brnih.gov |

| Aspergillus niger | 1,8-Cineole (1 g/L) | 2-exo-hydroxy-1,8-cineole, 3-exo-hydroxy-1,8-cineole | - | 24 h | scielo.brnih.gov |

| Bacillus cereus | 1,8-Cineole | 2-(R)-exo-hydroxy-1,8-cineole | 74% | 24 h | nih.gov |

| Rhodococcus sp. | 1,8-Cineole (1 g/L) | 2-oxo-1,8-cineole, 2-endo-hydroxy-1,8-cineole, 2-exo-hydroxy-1,8-cineole | 98% | 24 h | scielo.brnih.gov |

| Gymnopilus spectabilis | 1,8-Cineole | 3-α-hydroxy-1,8-cineole, 2-α-hydroxy-1,8-cineole | ~90% | - | researchgate.net |

Interactive Data Table: Enzymatic Resolution of Hydroxylated Cineole Derivatives

This table details the enzymatic resolution of racemic mixtures of acetylated hydroxy-cineoles.

| Enzyme/Microorganism | Substrate | Products | Enantiomeric Excess (e.e.) | Yield | Reference |

| Glomerella cingulata | (±)-2-endo-acetoxy-1,8-cineole | (+)-2-endo-acetoxy-1,8-cineole and (−)-2-endo-hydroxy-1,8-cineole | 100% | 50% (for each enantiomer) | researchgate.net |

| Porcine Liver Esterase (PLE) | rac-3-endo-acetyloxy-1,8-cineole | (-)-3-endo-hydroxy-1,8-cineole and (+)-3-endo-acetyloxy-1,8-cineole | - | - | conicet.gov.ar |

Metabolism in Non Human Biological Systems

Comparative Metabolism Across Animal Species

The metabolic fate of 1,8-cineole varies significantly among different animal species, reflecting adaptations to their respective diets and environments.

Insect Metabolism of 1,8-Cineole and its Hydroxylated Derivatives

Insects that feed on plants rich in 1,8-cineole have evolved diverse metabolic pathways to process this compound. Studies on several herbivorous insect species reveal significant interspecific and even intraspecific differences in the resulting metabolites. For instance, in the pyrgo beetle (Paropsisterna tigrina), the metabolism of 1,8-cineole leads to various hydroxylated derivatives. researchgate.net

A comparative study on three other insect species that consume 1,8-cineole-containing diets demonstrated this diversity: nih.gov

Faex nigroconspersa : Adults of this species predominantly excrete 9-hydroxy-1,8-cineole, with 2-alpha-hydroxy-1,8-cineole being a less abundant metabolite. nih.govconicet.gov.ar In contrast, the larvae primarily excrete this compound, along with smaller amounts of 9-hydroxy-1,8-cineole and 3-alpha-hydroxy-1,8-cineole. nih.govconicet.gov.ar

Chrysophtharta bimaculata : Adults of this species mainly excrete 3-alpha-hydroxy-1,8-cineole. nih.govconicet.gov.ar

Oxyops vitiosa : Adults of this species, consuming a diet with lower levels of 1,8-cineole, excrete predominantly 2-alpha,9-dihydroxy-1,8-cineole and this compound. nih.govconicet.gov.ar This was the first instance of a dihydroxycineole being identified as an insect metabolite. nih.gov

This variation highlights the species-specific and developmental-stage-specific nature of detoxification pathways in insects.

| Insect Species | Life Stage | Predominant Metabolite(s) | Minor Metabolite(s) |

|---|---|---|---|

| Faex nigroconspersa | Adult | 9-hydroxy-1,8-cineole | This compound |

| Larva | This compound | 9-hydroxy-1,8-cineole, 3-alpha-hydroxy-1,8-cineole | |

| Chrysophtharta bimaculata | Adult | 3-alpha-hydroxy-1,8-cineole | - |

| Oxyops vitiosa | Adult | 2-alpha,9-dihydroxy-1,8-cineole, this compound | 3-alpha-hydroxy-1,8-cineole, 9-hydroxy-1,8-cineole |

Marsupial Metabolism: Koalas (Phascolarctos cinereus) and Brushtail Possums (Trichosurus vulpecula)

Marsupials that specialize in consuming Eucalyptus leaves, which are rich in 1,8-cineole, have developed highly efficient metabolic systems to handle this compound.

Koalas (Phascolarctos cinereus) primarily detoxify 1,8-cineole through extensive oxidation rather than conjugation. anu.edu.aunih.gov In male koalas fed a diet of Eucalyptus cephalocarpa leaves, seven metabolites were identified in their urine: 9- and 7-hydroxycineole, 9- and 7-cineolic acid, 7-hydroxy-9-cineolic acid, 9-hydroxy-7-cineolic acid, and 7,9-dicineolic acid. anu.edu.aunih.gov The most dominant metabolites are the hydroxycineolic acids, which account for 85% of the metabolite profile. anu.edu.aunih.gov A novel metabolite, 7,9-dicineolic acid, was the second most abundant. anu.edu.aunih.gov In contrast to other species, koalas metabolize 1,8-cineole largely by oxidizing the methyl groups. bris.ac.uk

Brushtail Possums (Trichosurus vulpecula) exhibit a very complex pattern of 1,8-cineole metabolism, with a total of nineteen metabolites identified. nih.gov These can be categorized into four groups: hydroxycineoles, cineolic acids, dihydroxycineoles, and hydroxycineolic acids. nih.gov A significant portion (60%) of the excreted metabolites are hydroxycineolic acids, which represent the most extensively oxidized forms. nih.gov Unlike koalas, conjugation with glucuronic acid is a more significant pathway in possums, particularly for the less polar hydroxycineoles. nih.gov Early studies also identified p-cresol, 9-hydroxycineole, and cineol-9-oic acid as urinary metabolites in possums. nih.govscilit.com The development of tolerance to dietary 1,8-cineole in possums is linked to the induction of liver enzymes, leading to greater pre-systemic metabolism. utas.edu.au

Rodent Metabolism: Rats and Rabbits

The metabolism of 1,8-cineole in rodents, which are not adapted to a terpene-rich diet, shows different patterns compared to specialized herbivores.

Rats have been shown to metabolize 1,8-cineole to 2-hydroxycineole and 3-hydroxycineole. europa.eu Further studies identified 1,8-dihydroxycineol-9-oic acid as a main urinary metabolite. europa.eu Liver microsome studies have shown that oxidation of 1,8-cineole is preferred at the aliphatic ring carbons over the methyl substituents. tandfonline.comnih.gov The intrinsic clearance of 1,8-cineole in rats is significantly lower than in koalas and possums, though it can be substantially increased by pretreatment with terpenes or phenobarbitone. tandfonline.comnih.gov

Rabbits excrete 2-exo- and 2-endo-hydroxycineole, as well as 3-exo- and 3-endo-hydroxycineole in their urine after oral administration of eucalyptol (B1671775) (1,8-cineole). europa.eu More recent research has identified four new metabolites of 1,8-cineole in rabbits. acs.org

| Species | Intrinsic Clearance (CL'int in µl mg protein-1 min-1) |

|---|---|

| Koala | 188 |

| Possum | 181 |

| Rat | 28 |

| Human | 12 |

Identification of Key Non-Human Metabolic Pathways and Metabolite Profiles

The primary metabolic pathway for 1,8-cineole in non-human animals is oxidation, primarily mediated by the cytochrome P450 enzyme system. researchgate.nettandfonline.com This leads to a variety of hydroxylated and subsequently more oxidized metabolites.

The key metabolic transformations include:

Hydroxylation: The initial and most common step is the addition of a hydroxyl group to various positions on the 1,8-cineole molecule. This results in a range of hydroxycineoles, such as this compound, 3-alpha-hydroxy-1,8-cineole, and 9-hydroxy-1,8-cineole. researchgate.netnih.gov

Further Oxidation: The hydroxylated intermediates can be further oxidized to form carboxylic acids (cineolic acids) and diols (dihydroxycineoles). nih.govnih.gov In some species, like the koala, extensive oxidation leads to the formation of hydroxycineolic acids and even dicineolic acids. anu.edu.aunih.gov

Conjugation: In some animals, particularly the brushtail possum, the hydroxylated metabolites undergo conjugation with glucuronic acid, which increases their water solubility and facilitates excretion. nih.gov The extent of conjugation appears to be inversely related to the polarity of the metabolite. nih.gov

The specific regioselectivity of the initial hydroxylation varies between species. For example, in koalas, oxidation occurs primarily at the methyl substituents, whereas in rats, oxidation is preferred at the aliphatic ring carbons. tandfonline.comnih.gov

Formation of Conjugated Metabolites (e.g., Glucosides in Plants)

In plants, 1,8-cineole can be metabolized into conjugated forms, such as glucosides. Glycosylation, the attachment of a sugar moiety, can alter the volatility and bioavailability of the compound. ontosight.ai For instance, 2-endo-glucopyranosyloxy-1,8-cineole is a glycoside of 1,8-cineole that has been identified in various plant species. ontosight.ai This process is a common detoxification and storage mechanism in plants. While free volatile compounds often make up the major fraction of essential oils, glycosidically bound volatiles can also be present. rsc.org The formation of these glucosides is catalyzed by specific enzymes, such as terpene synthases, which are responsible for the biosynthesis of a wide array of terpenes, including 1,8-cineole, from precursors like geranyl diphosphate (B83284). nih.gov

Non Clinical Biological Activities and Mechanistic Investigations

Antimicrobial Properties in in vitro and Animal Models

Antibacterial Effects

The hydroxylated metabolite of 1,8-cineole, 2-alpha-Hydroxy-1,8-cineole, is a subject of research for its potential biological activities, building upon the known properties of its parent compound. While much of the existing research focuses on 1,8-cineole, the investigation into its metabolites is growing.

Studies on 1,8-cineole have demonstrated its antibacterial properties. For instance, essential oils with a high concentration of 1,8-cineole (over 76.5%) have shown strong activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.25 mg/mL. mdpi.com Good activity was also observed against Escherichia coli and Enterococcus faecalis (MIC of 6.25 mg/mL), and moderate activity against Pseudomonas aeruginosa (MIC of 25 mg/mL). mdpi.com Another study found the MIC of 1,8-cineole against E. coli O101 to be 6.2 µg/ml, with a minimum bactericidal concentration (MBC) of 12.4 µg/ml, indicating significant bactericidal activity. frontiersin.org

While direct, extensive data on the antibacterial effects of this compound is still emerging, the principle of biotransformation suggests that metabolites can retain or even have modified activity compared to the parent compound. The hydroxylation of 1,8-cineole to form this compound is a known metabolic pathway. researchgate.net The stereochemistry of this hydroxylation (exo vs. endo) is thought to play a role in the compound's membrane permeability and its interaction with bacterial targets.

Table 1: Antibacterial Activity of 1,8-Cineole

| Bacterium | MIC | Reference |

| Staphylococcus aureus | 1.25 mg/mL | mdpi.com |

| Escherichia coli | 6.25 mg/mL | mdpi.com |

| Enterococcus faecalis | 6.25 mg/mL | mdpi.com |

| Pseudomonas aeruginosa | 25 mg/mL | mdpi.com |

| Escherichia coli O101 | 6.2 µg/ml | frontiersin.org |

Antifungal Effects against Plant Pathogens and Yeasts

The antifungal potential of 1,8-cineole, the precursor to this compound, has been documented against various fungal species. Essential oils rich in 1,8-cineole have demonstrated efficacy against plant-pathogenic fungi. For example, an essential oil containing 68.26% 1,8-cineole completely inhibited the growth of Botrytis cinerea at a concentration of 3 µL/mL and the germination of its conidia at the same concentration. mdpi.com Against Colletotrichum acutatum, complete growth inhibition was observed at 6 μL/mL, and germination was inhibited at 2 μL/mL. mdpi.com

Furthermore, 1,8-cineole has shown inhibitory effects against the yeast Malassezia furfur, a pathogen implicated in seborrheic dermatitis. nih.gov It has also been proposed as an alternative to conventional fungicides for controlling various Penicillium species. nih.gov Another study highlighted the antifungal activity of essential oils containing 1,8-cineole against Candida species, with inhibitory concentrations ranging from 62.5 to 500 µg/mL. scielo.org.mx Specifically, 1,8-cineole has been shown to induce reactive oxygen species (ROS) and cause cell cycle arrest in Candida albicans and Candida glabrata.

While these findings primarily concern the parent compound, they provide a strong basis for investigating the specific antifungal properties of its hydroxylated metabolite, this compound.

Table 2: Antifungal Activity of 1,8-Cineole

| Fungal Species | Effect | Concentration | Reference |

| Botrytis cinerea | Complete growth inhibition | 3 µL/mL | mdpi.com |

| Botrytis cinerea | Complete germination inhibition | 3 µL/mL | mdpi.com |

| Colletotrichum acutatum | Complete growth inhibition | 6 µL/mL | mdpi.com |

| Colletotrichum acutatum | Complete germination inhibition | 2 µL/mL | mdpi.com |

| Candida species | Growth inhibition | 62.5–500 µg/mL | scielo.org.mx |

Anti-Biofilm and Anti-Quorum Sensing Activities

Research indicates that 1,8-cineole, the precursor of this compound, possesses significant anti-biofilm and anti-quorum sensing (QS) capabilities. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and are a major cause of chronic infections. nih.gov Quorum sensing is the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. nih.govnih.gov

Studies have shown that 1,8-cineole can effectively inhibit the formation of biofilms by various pathogenic bacteria. For instance, it has been observed to inhibit biofilm development in methicillin-resistant S. aureus (MRSA) by 74% to 91% at a concentration of 0.048 mg/mL. mdpi.com

A key mechanism behind these effects appears to be the interference with QS signaling pathways. Research on Escherichia coli O101 revealed that 1,8-cineole inhibited the expression of the luxS gene, which is crucial for QS, with a 65% inhibition rate. frontiersin.org This suppression of luxS is believed to be the primary way 1,8-cineole hinders biofilm formation and reduces the pathogenicity of E. coli O101. frontiersin.org It has also been demonstrated that 1,8-cineole can modulate QS-related bacterial receptors. nih.gov

These findings on 1,8-cineole suggest that its hydroxylated metabolite, this compound, may also possess these important inhibitory activities, a promising area for further investigation.

Impact of Hydroxylation on Enhanced Antimicrobial Efficacy

The hydroxylation of 1,8-cineole to produce metabolites like this compound is a critical transformation that can influence its biological activity. mdpi.com The introduction of a hydroxyl group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and interaction with microbial targets. mdpi.com

While direct comparisons of the antimicrobial efficacy of 1,8-cineole and this compound are not extensively detailed in the available literature, the process of microbial biotransformation provides some insights. Different microorganisms yield different hydroxylated products with varying stereoselectivity. For example, fungal strains like Mucor ramannianus tend to produce exo-hydroxylated products, whereas bacterial strains can produce endo-isomers. This stereochemical difference (exo vs. endo) is believed to be a significant factor in determining the compound's antimicrobial potency, likely by influencing how it penetrates bacterial cell membranes and binds to its molecular targets.

The generation of hydroxylated derivatives is a key step in the natural degradation pathway of cineoles by microorganisms that use them as a carbon source. uq.edu.au This metabolic process underscores the biological relevance of these hydroxylated forms. Further research focusing on the structure-activity relationships of these metabolites will be crucial to fully understand how hydroxylation impacts their antimicrobial spectrum and efficacy.

Anti-inflammatory Effects in Preclinical Studies

Modulation of Inflammatory Mediators and Pathways (e.g., Leukotriene B4, Prostaglandin (B15479496) E2, TNF-α, IL-1β, IL-6, IL-8, NF-κB p65, PPARγ)

Preclinical studies have established that 1,8-cineole, the parent compound of this compound, exhibits significant anti-inflammatory properties by modulating a wide array of inflammatory mediators and signaling pathways. As a major metabolite, this compound is thought to contribute to these effects.

Research has demonstrated that 1,8-cineole can inhibit the synthesis of key lipid mediators of inflammation, including leukotriene B4 and prostaglandin E2. mdpi.com Furthermore, it has been shown to suppress the production of several pro-inflammatory cytokines. In vitro studies using human monocytes have revealed a dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). mdpi.com Similar inhibitory effects on TNF-α, IL-1β, and IL-6 have been observed in animal models of inflammation. frontiersin.orgnih.gov In lymphocytes, 1,8-cineole has been found to reduce the production of IL-4 and IL-5 by over 60%. mdpi.com

The anti-inflammatory actions of 1,8-cineole are also linked to its ability to influence key transcription factors that regulate inflammatory gene expression. A significant target is the Nuclear Factor-kappa B (NF-κB) pathway. Studies have shown that 1,8-cineole can inhibit the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of downstream inflammatory genes such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). crimsonpublishers.com In addition to suppressing pro-inflammatory cytokines, 1,8-cineole has also been found to increase the expression of the anti-inflammatory cytokine IL-10. crimsonpublishers.compainresearch.or.kr

While direct evidence for the modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by this compound is not explicitly detailed, the broad-spectrum anti-inflammatory profile of its parent compound suggests that multiple signaling pathways are likely involved. Given that this compound is a primary metabolite, it is plausible that it mediates or contributes to these observed anti-inflammatory effects.

Table 3: Modulation of Inflammatory Mediators by 1,8-Cineole

| Mediator/Pathway | Effect | Reference |

| Leukotriene B4 | Inhibition | mdpi.com |

| Prostaglandin E2 | Inhibition | mdpi.com |

| TNF-α | Inhibition | mdpi.comfrontiersin.orgnih.govcrimsonpublishers.com |

| IL-1β | Inhibition | mdpi.comfrontiersin.orgnih.govcrimsonpublishers.com |

| IL-6 | Inhibition | mdpi.comfrontiersin.orgnih.govcrimsonpublishers.com |

| IL-8 | Inhibition | mdpi.com |

| NF-κB p65 | Inhibition | crimsonpublishers.com |

| IL-10 | Increased Expression | crimsonpublishers.compainresearch.or.kr |

In vitro Cellular Models of Inflammation

Research into the direct anti-inflammatory effects of this compound in cellular models is emerging. While its parent compound, 1,8-cineole, is known to inhibit pro-inflammatory mediators like nitric oxide (NO) and various cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7, direct evidence for the metabolite is less extensive. mdpi.comnih.govnih.govmdpi.com

Animal Models of Inflammatory Conditions

In animal models of inflammation, this compound is primarily discussed in its capacity as a metabolite that may extend the therapeutic effects of 1,8-cineole. Studies using models such as Complete Freund's Adjuvant (CFA)-induced footpad inflammation in mice have shown that 1,8-cineole can significantly reduce tissue swelling and levels of inflammatory cytokines. nih.gov

Researchers have proposed that persistent metabolites, specifically including 2-hydroxy-1,8-cineol, may be responsible for prolonging these anti-inflammatory and analgesic effects observed in vivo. nih.govpainresearch.or.kr This suggests that the biotransformation of 1,8-cineole to this compound is a crucial step for maintaining sustained activity against inflammatory conditions. nih.govpainresearch.or.kr

Antioxidant Activity and Molecular Mechanisms

Free Radical Scavenging Capabilities

Direct quantitative data on the free radical scavenging capabilities of isolated this compound, such as its 50% inhibitory concentration (IC₅₀) in assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test, are not extensively detailed in the available literature. The antioxidant activity is more commonly reported for the parent compound, 1,8-cineole, or for essential oils containing a mixture of terpenes. mdpi.com While this compound is a component of extracts that show antioxidant activity, its individual contribution to scavenging free radicals has not been specifically quantified.

Activation of Antioxidant Signaling Pathways (e.g., Nrf2/Keap1)

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein-1 (Keap1) signaling pathway is a critical regulator of cellular antioxidant responses. researchgate.netmdpi.com The activation of this pathway by the parent compound, 1,8-cineole, is well-documented as a key mechanism for its protective effects against oxidative stress. jst.go.jpmdpi.comnih.govsemanticscholar.org When activated, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant enzymes. jst.go.jpsemanticscholar.org

While it is hypothesized that derivatives of 1,8-cineole may interact with targets like Nrf2, direct experimental evidence demonstrating that this compound independently activates the Nrf2/Keap1 pathway is limited in the current scientific literature. The antioxidant effects observed are largely attributed to the parent molecule, which has been shown to increase the expression of Nrf2 and downstream proteins like HO-1 and NQO1 in various cell models. jst.go.jpsemanticscholar.org

Insecticidal and Repellent Activities in Pest Models

Fumigant and Contact Toxicity in Specific Insect Species

The role of this compound in the context of insecticidal activity appears to be primarily one of detoxification rather than direct toxicity. The parent compound, 1,8-cineole, is a known fumigant and contact toxin against a wide range of insect pests. researchgate.netwiley.comcabidigitallibrary.orggrafiati.com

Research has shown that various insect species metabolize the ingested 1,8-cineole into hydroxylated, less toxic forms, which are then excreted. researchgate.net This metabolic process is considered a defense mechanism for the insects. For example, the larvae of certain insect species excrete this compound as a major metabolite after feeding on a diet containing 1,8-cineole. researchgate.net This indicates that the hydroxylation at the C2-alpha position is a key step in the detoxification pathway, rendering the parent compound less harmful to the insect. Studies on the house fly, Musca domestica, further support this, showing that inhibiting the metabolic oxidation of 1,8-cineole increases its toxicity to the fly. conicet.gov.ar

Table 1: Role of this compound in Insect Metabolism

| Insect Species | Role of this compound | Implication |

|---|---|---|

| Faex nigroconspersa (Larvae) | Predominant metabolite excreted after ingestion of 1,8-cineole. researchgate.net | Detoxification product, suggesting lower toxicity than the parent compound. |

| Oxyops vitiosa (Adults) | Metabolized from 1,8-cineole and excreted. | Part of a detoxification pathway to eliminate the toxic parent compound. |

| General Insect Metabolism | Product of oxidative detoxification of 1,8-cineole. researchgate.net | Indicates it is a less toxic form of the ingested insecticide. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,8-cineole (Eucalyptol) |

| 2-hydroxy-1,8-cineol |

| 2,3-dehydro-1,8-cineole |

| 9-hydroxy-1,8-cineole |

| α-pinene |

| α-terpineol |

| Nitric oxide |

| a-terpinyl acetate (B1210297) |

| Borneol |

| Camphor (B46023) |

| Chrysanthenone |

| Cis-geranyl acetate |

| Diclofenac |

| Limonene |

| Linalool (B1675412) |

| Methyl eugenol |

| Myrtenol |

| Myrcene |

| p-cymene |

| Spathulenol |

| Terpinen-4-ol |

| Verbenone |

| β-caryophyllene |

| β-myrcene |

Synergistic Effects with Other Xenobiotics (e.g., Deltamethrin)

The interaction of this compound and its parent compound, 1,8-cineole, with other xenobiotics, particularly insecticides like deltamethrin (B41696), has been a subject of scientific investigation. Research indicates that these monoterpenoids can enhance the efficacy of certain synthetic pesticides, a phenomenon known as synergism. This effect is primarily attributed to the inhibition of detoxification enzymes in insects and enhancement of insecticide penetration through the cuticle.

Studies have shown that 1,8-cineole, the precursor to this compound, can act as a cytochrome P450 inhibitor-like compound. researchgate.net This inhibition is significant because P450 monooxygenases are a primary defense mechanism in many insects, metabolizing and detoxifying insecticides like deltamethrin. epa.govresearchgate.net By inhibiting these enzymes, 1,8-cineole increases the bioavailability and persistence of deltamethrin at its target site, thereby enhancing its toxicity to both susceptible and resistant insect strains. researchgate.netnih.gov

For instance, research on the bed bug, Cimex lectularius, has demonstrated that constituents of plant essential oils, including 1,8-cineole, can enhance the toxicity of deltamethrin by inhibiting cytochrome P450 enzymes. researchgate.net Similarly, the combination of 1,8-cineole with the natural alkaloids matrine (B1676216) and oxymatrine (B1678083) has shown significant synergistic effects against pests like Plutella xylostella and Tetranychus urticae. bohrium.commdpi.com The investigation into the underlying mechanisms revealed that these combinations affect the activity of detoxification enzymes such as carboxylesterase (CarE) and glutathione (B108866) S-transferase (GST). bohrium.commdpi.com

Another identified mechanism of synergy is the enhanced penetration of the xenobiotic through the insect's cuticle. nih.govresearchgate.netscienceopen.comresearchgate.net Studies on the cabbage looper, Trichoplusia ni, revealed that a binary mixture of 1,8-cineole and camphor resulted in increased cuticular penetration of the insecticides. nih.govresearchgate.netscienceopen.comresearchgate.net It is proposed that 1,8-cineole can increase the solubility of other compounds and interact with the lipid layer of the insect's cuticle, facilitating the entry of the insecticide. nih.govresearchgate.netscienceopen.com

The following table summarizes the synergistic effects observed in studies involving 1,8-cineole with other xenobiotics.

| Interacting Xenobiotic | Target Organism | Observed Synergistic Effect | Potential Mechanism(s) |

| Deltamethrin | Cimex lectularius (bed bug) | Enhanced toxicity | Inhibition of cytochrome P450 enzymes researchgate.netresearchgate.net |

| Matrine/Oxymatrine | Plutella xylostella, Tetranychus urticae | Increased larvicidal and acaricidal activity | Alteration of detoxification enzyme (CarE, GST) activity bohrium.commdpi.com |

| Camphor | Trichoplusia ni (cabbage looper) | Increased toxicity | Enhanced cuticular penetration nih.govresearchgate.netscienceopen.comresearchgate.net |

| Chlorpyrifos, Profenofos | Field populations of insects | Increased toxicity | Not specified in the provided context epa.gov |

Ecological and Environmental Significance

Role as a Plant Defense Compound Against Herbivores

Plants have evolved complex chemical defense systems to deter herbivores, with terpenoids being a major class of protective secondary metabolites. oup.com While 2-alpha-hydroxy-1,8-cineole can be found in plant tissues, its more prominent role in plant-herbivore dynamics is as a detoxification product. Herbivorous insects that have co-evolved with host plants rich in 1,8-cineole often possess metabolic pathways to neutralize this potentially toxic compound. researchgate.net

The primary defense compound is 1,8-cineole, which is produced by the plant. bris.ac.uk When an insect consumes plant material containing 1,8-cineole, its metabolic systems, often involving cytochrome P450 enzymes, hydroxylate the compound into various forms, including this compound. researchgate.netconicet.gov.ar This process is a defense mechanism for the insect, converting a more toxic substance into a less harmful, water-soluble metabolite that can be more easily excreted. researchgate.net For example, the pyrgo beetle (Paropsisterna tigrina) and the weevil Faex nigroconspersa both metabolize ingested 1,8-cineole into hydroxylated forms, with the latter excreting this compound (11.4% of volatile constituents in its frass). researchgate.net Similarly, adult fruit flies exposed to eucalyptus oil excrete a minor fraction of this compound. researchgate.net

Research on Eucalyptus grandis has shown variations in the levels of 2-hydroxy-1,8-cineole between trees resistant and susceptible to the insect pest Leptocybe invasa, suggesting its involvement in the complex chemical profile related to plant defense. oup.com

Interactions with Insect Pests and their Olfactory Systems

Chemical cues are fundamental to how insects perceive their environment, locate hosts, find mates, and avoid threats. The olfactory systems of insects are highly attuned to detecting specific volatile organic compounds. This compound, as a metabolite of a major host plant volatile, has been identified as a semiochemical—a chemical signal that mediates interactions between organisms. researchgate.net

Studies using gas chromatography coupled with electroantennographic detection (GC-EAD) have demonstrated that the olfactory system of the eucalyptus weevil, Gonipterus platensis, can perceive this compound. nih.gov This technique directly measures the response of an insect's antenna to specific chemical compounds. The detection of this compound by the weevil's antennae indicates that it possesses olfactory receptors capable of binding to this molecule, allowing the insect to recognize it in its environment. nih.gov This recognition is a critical first step in eliciting a behavioral response.

Influence on Insect Behavior (e.g., Inhibition of Attraction to Unsuitable Hosts)

The detection of a chemical by an insect's olfactory system can trigger specific behaviors, such as attraction or repulsion. Research on the eucalyptus weevil Gonipterus sp. has revealed that this compound can act as a pheromone, influencing the weevil's behavior in a context-dependent manner. researchgate.net

Specifically, the compound was found to be attractive to virgin male weevils, suggesting a role in mating or aggregation. researchgate.net Conversely, the same compound was repellent to mated females. researchgate.net This differential response is ecologically significant; it could prevent mated females from being attracted to areas with high concentrations of males or serve other functions related to resource competition or oviposition site selection. This dual role as both an attractant and a repellent highlights the complexity of chemical signaling in insect ecology.

Role in Microbial Degradation of Plant-Based Chemicals in Environmental Contexts

In the broader environment, microorganisms play a crucial role in the biogeochemical cycling of organic matter, including the breakdown of complex plant-based chemicals. Monoterpenes like 1,8-cineole are released into the soil and atmosphere in large quantities, and various microbes have evolved pathways to degrade them, often using them as a sole source of carbon and energy. lmaleidykla.lt

The degradation of 1,8-cineole by several bacterial species involves an initial hydroxylation step, and this compound is a known intermediate in this process. frontiersin.orgmpg.de For instance, the bacterium Pseudomonas flava, when cultivated in a medium containing 1,8-cineole, produces 2-alpha- and 2-beta-hydroxy-1,8-cineole as transformation products. conicet.gov.ar Similarly, a cytochrome P450 monooxygenase enzyme isolated from Bacillus cereus has been shown to catalyze the specific hydroxylation of 1,8-cineole to yield its 2-hydroxy derivatives. frontiersin.orgmpg.de This microbial transformation is a key step in the environmental breakdown of this widespread plant monoterpene, preventing its accumulation and facilitating the return of its carbon to the ecosystem. lmaleidykla.lt

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and analysis of 2-alpha-hydroxy-1,8-cineole from intricate mixtures such as essential oils, biological fluids, and products of biotransformation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of this compound. nih.govresearchgate.net This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the volatile this compound is separated from other components of a mixture based on its boiling point and affinity for the stationary phase of the GC column. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., HP-5MS), are commonly employed. scielo.br Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of a reference standard or established library data. nih.govscielo.br For instance, a retention index of 1247 has been reported for this compound on a non-polar SPB-5 column.

GC-MS is not only qualitative but also a robust quantitative technique. By using an internal standard, such as a structurally similar but isotopically labeled compound, precise and accurate quantification of this compound can be achieved. nih.govnih.gov This approach is crucial in metabolic studies, for example, where determining the concentration of this metabolite in human milk or urine after the ingestion of 1,8-cineole provides valuable pharmacokinetic data. nih.govnih.gov Studies have successfully quantified this compound in human milk, where it was found to be the major metabolite of 1,8-cineole, with concentrations ranging from 100 to 250 µg/kg. nih.govfraunhofer.de

| Parameter | Typical Value/Condition | Source |

| Column Type | HP-5MS (30 m x 0.25 mm x 0.25 µm) | scielo.br |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Impact (70 eV) | scielo.br |

| Identification | Comparison of mass spectra and retention indices with standards | nih.gov |

Chiral Gas Chromatography for Enantiomeric Analysis

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The biological activity and metabolic pathways can differ significantly between these enantiomers. Therefore, the ability to separate and quantify the individual enantiomers is of great importance. Chiral gas chromatography is the technique of choice for this purpose. nih.gov

This method utilizes a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation. nih.govfraunhofer.de By comparing the retention times with those of pure enantiomeric standards, the specific enantiomeric form can be identified. The ratio of the enantiomers can then be determined by integrating the peak areas of the separated enantiomers. nih.gov

Research on the metabolites of 1,8-cineole in human milk has employed chiral GC to determine the enantiomeric composition of this compound. nih.govfraunhofer.de These studies have revealed that the metabolism of 1,8-cineole can be stereoselective, with a preferential formation of one enantiomer of this compound. researchgate.net For example, in human milk, this compound was found to be nearly enantiomerically pure. nih.gov This information is critical for understanding the stereoselectivity of the enzymes involved in its metabolism. nih.gov

| Metabolite | Enantiomer 1 (E1) % Range | Enantiomer 2 (E2) % Range | Source |

| α2-Hydroxy-1,8-cineole | <10 | >90 | nih.gov |

| β2-Hydroxy-1,8-cineole | 20 - 60 | 40 - 80 | nih.gov |

| α3-Hydroxy-1,8-cineole | 70 - 80 | 20 - 30 | nih.gov |

High Performance Thin Layer Chromatography (HPTLC) for Quantification of Related Compounds

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the quantification of compounds in complex mixtures, such as essential oils. researchgate.netnih.govcolab.ws While specific HPTLC methods for the direct quantification of this compound are not extensively detailed in the provided context, the principles of HPTLC are applicable to its analysis and that of its parent compound, 1,8-cineole, and other related terpenoids.

HPTLC offers a rapid and cost-effective method for screening and quantifying components in various samples. nih.gov For instance, HPTLC methods have been developed and validated for the estimation of 1,8-cineole in essential oils. nih.gov These methods typically involve spotting the sample on a pre-coated HPTLC plate, developing the plate with a suitable mobile phase to separate the components, and then quantifying the spots of interest using a densitometer. nih.gov The identity of a compound is confirmed by comparing its Rf value (retention factor) with that of a standard. nih.gov